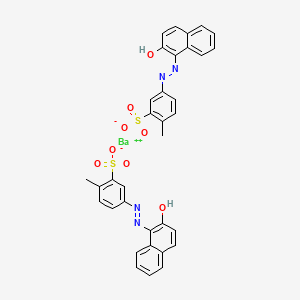
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile has been studied for its potential applications in various fields. It has been shown to have antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential use in the treatment of cancer. Studies have shown that it inhibits the growth of cancer cells and induces apoptosis in different cancer cell lines. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in different biological processes. For example, it inhibits the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 activity leads to a reduction in inflammation.
Biochemical and Physiological Effects
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile has been shown to have different biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile in lab experiments include its broad-spectrum antimicrobial activity, its potential use in cancer treatment, and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
Future research on 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile could focus on the development of more efficient synthesis methods that produce higher yields of the compound. Additionally, further studies could investigate the mechanism of action of this compound and its potential use in the treatment of other diseases. Furthermore, research could focus on improving the solubility of this compound in water and reducing its potential toxicity to cells.
Synthesis Methods
The synthesis of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-cyano-3-methoxypyridine with ethyl acetoacetate in the presence of sodium ethoxide as a base. This reaction produces the desired compound in good yield. Other methods involve the reaction of 2-cyano-3-methoxypyridine with different aldehydes or ketones in the presence of a base or acid catalyst.
properties
IUPAC Name |
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-5(3-8)4-9-7(6)10/h2,4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIYTONUITTGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-oxo-1H-pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)

![7-fluoro-1H-benzo[d][1,2,3]triazol-4-ol](/img/structure/B590633.png)



![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)
